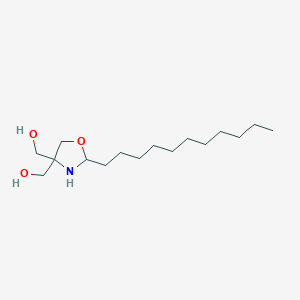

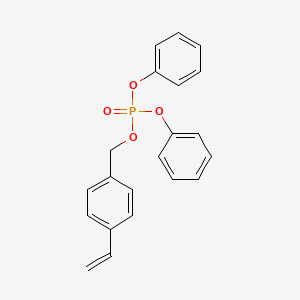

![molecular formula C18H19ClO4S B12594119 Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate CAS No. 649569-74-4](/img/structure/B12594119.png)

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートは、チオフェン誘導体のクラスに属する複雑な有機化合物です。チオフェンは、1つの硫黄原子を含む5員環の芳香族環です。 チオフェン環を含む化合物は、その多様な生物活性で知られており、医薬品化学、材料科学、工業用途で広く使用されています .

2. 製法

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートの合成は、一般的に複数段階の有機反応を伴います。一般的な合成経路には、次の段階が含まれます。

チオフェン環の形成: これは、硫黄、α-メチレンカルボニル化合物、α-シアノエステルの縮合を含む、ゲヴァルト反応によって達成できます.

クロロフェニル基の導入: この段階は、鈴木-宮浦カップリング反応を使用して実行できます。この反応では、クロロフェニル基のボロン酸誘導体が、パラジウム触媒の存在下でハロゲン化チオフェン誘導体とカップリングされます.

工業生産方法には、同様の段階が含まれる場合がありますが、高収率と高純度を確保するために、連続フロー反応器や自動化システムの使用など、大規模合成向けに最適化されています。

3. 化学反応の分析

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートは、次のようなさまざまな化学反応を受けます。

酸化: チオフェン環は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、ジヒドロチオフェン誘導体を形成するために還元できます。

これらの反応から生成される主な生成物には、スルホキシド、スルホン、ジヒドロチオフェン、およびさまざまな置換チオフェン誘導体が含まれます。

準備方法

The synthesis of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the chlorophenyl group: This step can be performed using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the diethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives.

科学的研究の応用

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートは、科学研究においていくつかの応用があります。

化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: この化合物は、抗菌、抗炎症、抗がん特性など、さまざまな生物活性を示します.

医学: 特に、抗炎症および抗がん活性のために、薬剤開発における潜在的な用途が調査されています.

産業: この化合物は、有機半導体、有機電界効果トランジスタ(OFET)、有機発光ダイオード(OLED)の開発に使用されています.

作用機序

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、その抗炎症活性は、炎症プロセスにおいて重要な役割を果たすシクロオキシゲナーゼ酵素の阻害に起因します。 その抗がん活性は、カスパーゼ酵素の活性化とPI3K / Akt経路などのシグナル伝達経路の調節を通じて、がん細胞のアポトーシス誘導に関連しています .

6. 類似の化合物との比較

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートは、次のような他のチオフェン誘導体と比較できます。

スプロフェン: 2-置換チオフェン骨格を持つ非ステロイド性抗炎症薬.

アルチカイン: 2,3,4-トリ置換チオフェン構造を持つ歯科用麻酔薬.

ジエチル {[5-(4-クロロフェニル)チオフェン-3-イル]メチル}プロパンジオエートのユニークさは、その特定の置換パターンとクロロフェニル基の存在にあります。これは、独特の生物活性と化学反応性を付与します。

類似化合物との比較

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct biological activities and chemical reactivity.

特性

CAS番号 |

649569-74-4 |

|---|---|

分子式 |

C18H19ClO4S |

分子量 |

366.9 g/mol |

IUPAC名 |

diethyl 2-[[5-(4-chlorophenyl)thiophen-3-yl]methyl]propanedioate |

InChI |

InChI=1S/C18H19ClO4S/c1-3-22-17(20)15(18(21)23-4-2)9-12-10-16(24-11-12)13-5-7-14(19)8-6-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |

InChIキー |

NUQUUQUCFLMHLR-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

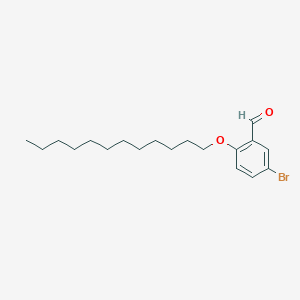

![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)

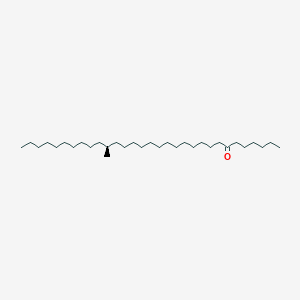

![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)

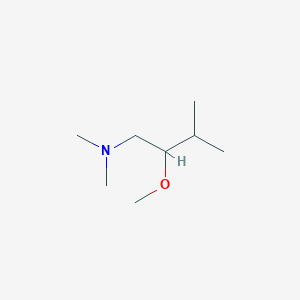

![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)

![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)

![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)

![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)